Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) dichloride

概要

説明

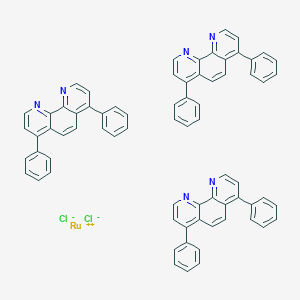

Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) dichloride (Ru(DPP)₃Cl₂) is a luminescent coordination complex with the molecular formula C₇₂H₄₈Cl₂N₆Ru and a molecular weight of 1169.17 g/mol . It features a Ru(II) center coordinated to three 4,7-diphenyl-1,10-phenanthroline (DPP) ligands, forming an octahedral geometry. The compound exhibits intense red luminescence (λem = 613 nm) due to metal-to-ligand charge transfer (MLCT) transitions, where electrons are excited from the ruthenium d-orbitals to the π* orbitals of the DPP ligands .

作用機序

Target of Action

Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) dichloride, also known as Ru(DPP)3Cl2, is primarily targeted towards oxygen . It is an oxygen-sensitive fluorescent indicator and is widely used as a probe for luminescent detection and quantitative determination of oxygen .

Mode of Action

Ru(DPP)3Cl2 operates by interacting with oxygen in its environment. The dye is strongly reduced by molecular oxygen as a result of dynamic quenching . This means that the presence of oxygen in the sample quenches the fluorescence of the compound . Thus, oxygen detection can be based on either measurement of intensity or decay time .

Biochemical Pathways

The primary biochemical pathway affected by Ru(DPP)3Cl2 is the oxygen metabolic pathway . The fluorescence intensity of the compound depends on the metabolic rate of viable microorganisms . Therefore, it can be used to monitor the oxygen consumption rate of these organisms, providing insights into their metabolic activities .

Result of Action

The primary result of Ru(DPP)3Cl2’s action is the detection and quantification of oxygen. It has been used to optimize optical oxygen sensors, measure oxygen flux through tissues and in skin tumors, and for oxygen imaging .

Action Environment

The action, efficacy, and stability of Ru(DPP)3Cl2 are highly influenced by environmental factors, particularly the presence and concentration of oxygen . Its fluorescence is quenched by oxygen, so its effectiveness as a probe is directly related to the oxygen levels in the environment .

生化学分析

Biochemical Properties

Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) dichloride is sensitive to the amount of oxygen in a sample . The fluorescence intensity of this compound depends on the metabolic rate of viable microorganisms . This property allows it to interact with enzymes and proteins involved in cellular respiration and metabolism.

Cellular Effects

The fluorescence of this compound is quenched by oxygen . This property allows it to influence cell function by providing a measure of oxygen concentration, which is a critical parameter in many cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with oxygen. The compound is strongly reduced by molecular oxygen as a result of dynamic quenching . This interaction allows it to exert its effects at the molecular level, including changes in gene expression related to cellular respiration and metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can be observed in real time . The compound’s fluorescence allows for the detection of viable aerobic microorganisms in sterile and non-sterile pharmaceutical preparations .

Metabolic Pathways

This compound is involved in metabolic pathways related to cellular respiration, given its sensitivity to oxygen . It interacts with enzymes involved in these pathways, providing a measure of oxygen concentration and thus influencing metabolic flux and metabolite levels .

Subcellular Localization

The subcellular localization of this compound would depend on its interactions with various cellular components. Given its role as an oxygen sensor, it is likely to be found in areas of the cell where oxygen concentration is a critical factor, such as the mitochondria, the site of cellular respiration .

生物活性

Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) dichloride, commonly referred to as Ru(dpp), is a coordination complex of ruthenium that has garnered significant attention in the fields of biochemistry and material science due to its luminescent properties and potential applications in biological systems. This article explores its biological activity, focusing on its role as a luminescent oxygen probe and its implications in various biomedical applications.

- Molecular Formula : C72H48Cl2N6Ru

- CAS Number : 36309-88-3

- Melting Point : 275-279°C (dec.)

- Luminescence Characteristics :

- Excitation Maximum: 455 nm

- Emission Maximum: 613 nm

Luminescent Oxygen Sensing

One of the primary applications of Ru(dpp) is its use as a luminescent oxygen probe. The complex exhibits dynamic quenching by molecular oxygen, allowing it to be utilized for measuring oxygen levels in various biological contexts. This property has been exploited in several studies:

- Oxygen Imaging in Tissues :

- Hydrogel Applications :

- Microfluidic Devices :

Case Studies

Several studies illustrate the biological activity of Ru(dpp):

-

Tumor Hypoxia Imaging :

In a study focused on tumor hypoxia, Ru(dpp) was used to visualize oxygen levels in A549 cells (human lung carcinoma). The results indicated that Ru(dpp) could effectively differentiate between normoxic and hypoxic conditions based on fluorescence intensity changes . -

Cellular Metabolic Activity Monitoring :

Another investigation utilized Ru(dpp) in conjunction with other fluorescent probes to monitor metabolic activity in bacterial cultures. The study demonstrated that the complex could serve as a reliable indicator of cellular respiration and metabolic status .

Comparative Analysis of Biological Activity

| Property/Characteristic | This compound | Other Ruthenium Complexes |

|---|---|---|

| Luminescence | Strong luminescence with specific excitation/emission peaks | Varies; some complexes are less luminescent |

| Oxygen Sensitivity | High sensitivity to molecular oxygen | Varies; some may not exhibit dynamic quenching |

| Application Scope | Oxygen sensing, imaging in tissues, microfluidics | Broader applications including catalysis |

| Biocompatibility | Suitable for biological applications | Varies; not all complexes are biocompatible |

科学的研究の応用

Luminescent Oxygen Probes

One of the primary applications of Ru(dpp) is as a luminescent oxygen probe . The compound exhibits strong luminescence properties that are sensitive to the presence of molecular oxygen. Its ability to quench luminescence upon oxygen binding allows for quantitative measurements of oxygen levels in various environments.

Applications in Oxygen Detection

- Optical Oxygen Sensors : Ru(dpp) is widely used in the development of optical sensors for measuring oxygen flux through tissues, which is crucial in medical diagnostics and research .

- Oxygen Imaging : The compound has been utilized for imaging oxygen levels in biological systems, including tumor tissues, aiding in cancer research and treatment monitoring .

Biological Applications

Ru(dpp) has found extensive use in biological applications due to its biocompatibility and luminescent properties.

Applications in Cellular Studies

- Cellular Oxygen Monitoring : The compound has been employed to monitor intracellular oxygen concentrations, providing insights into cellular metabolism and hypoxia .

- Therapeutic Monitoring : Studies have demonstrated its utility in monitoring therapeutic interventions in conditions like acute respiratory distress syndrome (ARDS), where oxygen levels are critical .

Photochemistry and Photophysics

The photophysical properties of Ru(dpp) make it an excellent candidate for various photochemical applications.

Applications in Photochemical Reactions

- Photodynamic Therapy (PDT) : Ru(dpp) can be used as a photosensitizer in PDT, where its luminescent properties facilitate the generation of reactive oxygen species that can target cancer cells .

- Solar Energy Conversion : Research indicates potential applications in solar energy conversion systems due to its ability to participate in electron transfer processes .

Environmental Monitoring

Ru(dpp) is also being explored for its capabilities in environmental monitoring.

Applications in Gas Sensing

- Carbon Dioxide Sensors : The compound has shown promise as a component in sensors designed to detect carbon dioxide levels, which are essential for monitoring air quality and greenhouse gas emissions .

Case Studies

Q & A

Basic Research Questions

Q. What are the optimal synthesis conditions for Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) dichloride with high purity?

- Methodology :

- Procedure : Dissolve RuCl₃·3H₂O in ethanol with a drop of HCl. Add 4,7-diphenyl-1,10-phenanthroline (3:1 molar ratio) and reflux under nitrogen for 72 hours. Purify via silica gel chromatography and recrystallize from hot ethanol .

- Key Parameters : Inert atmosphere (prevents oxidation), extended reflux time (72 hours vs. 40 hours for simpler phenanthroline analogs), and chromatographic purification to remove unreacted ligands .

- Yield : ~85% after optimization .

Q. How should this complex be stored to maintain stability for oxygen-sensing applications?

- Methodology :

- Storage Conditions : Protect from light (prevents photodegradation of MLCT states) and store under inert gas (argon) at room temperature. Prepare working solutions in PBS (pH 7.4) immediately before use due to ligand instability .

- Solubility : Use DMF or ethanol for stock solutions (solubility: ~10 mM). Avoid aqueous storage to prevent hydrolysis .

Q. What spectroscopic techniques are used to characterize its photophysical properties?

- Methodology :

- UV-Vis Spectroscopy : Measure λabs at 455–465 nm (MLCT band) .

- Emission Spectroscopy : Record λem at 613–625 nm (red luminescence). Use time-resolved measurements to determine excited-state lifetimes (~1–5 µs), critical for oxygen-quenching studies .

- Validation : Compare with literature values (e.g., λem = 613 nm in ethanol) .

Advanced Research Questions

Q. How can experimental variability in luminescence quenching data be minimized for oxygen quantification?

- Methodology :

- Calibration : Generate a Stern-Volmer plot (I₀/I vs. [O₂]) using controlled gas mixtures. Account for temperature and matrix effects (e.g., sensor embedding in polystyrene vs. sol-gel) .

- Interference Mitigation : Pre-treat biological samples (e.g., cells) with antioxidants to reduce ROS interference. Use dual-lifetime referencing (DLR) for ratiometric measurements .

- Common Pitfalls : Inconsistent ligand purity (>98% required) and improper degassing of solvents .

Q. What strategies resolve contradictions in reported quenching constants (KSV) across different studies?

- Methodology :

- Matrix Effects : Test the complex in varying polymer matrices (e.g., polystyrene vs. PDMS). KSV increases with matrix permeability to oxygen .

- Dynamic vs. Static Quenching : Use lifetime measurements to distinguish dynamic quenching (lifetime decreases with [O₂]) from static effects (unaffected lifetimes). Adjust models accordingly .

- Temperature Control : Maintain consistent experimental temperatures (±0.1°C), as KSV is temperature-dependent .

Q. How can this complex be adapted for microbial detection in pharmaceutical products?

- Methodology :

- Probe Functionalization : Conjugate the complex to antibodies or lectins via linker arms (e.g., carboxylate-modified ligands). Validate binding via fluorescence microscopy .

- Oxygen Consumption Assay : Monitor luminescence recovery in sealed systems as microbes consume O₂. Use [Ru(dpp)3]²⁺ in agarose gels for spatial resolution .

- Controls : Include non-specific binding controls (e.g., free ligand) and validate against ATP-based assays .

類似化合物との比較

Ligand-Based Comparisons

A. Tris(2,2'-bipyridine)ruthenium(II) Dichloride ([Ru(bpy)₃]Cl₂)

B. Tris(1,10-phenanthroline)ruthenium(II) Dichloride ([Ru(phen)₃]Cl₂)

Counterion-Based Comparisons

A. Ru(DPP)₃Cl₂ vs. Ru(DPP)₃(PF₆)₂ (Hexafluorophosphate Salt)

B. Ru(DPP)₃Cl₂ vs. Ru(DPP)₃(ClO₄)₂ (Perchlorate Salt)

| Property | Ru(DPP)₃Cl₂ | Ru(DPP)₃(ClO₄)₂ |

|---|---|---|

| Safety | Moderate hazard (H302, H315) | High hazard due to explosive perchlorate |

| Synthesis | Prepared via reflux in ethylene glycol | Requires ion exchange from chloride |

Metal Center Comparisons

A. Ru(DPP)₃Cl₂ vs. Ir(DPP)₃Cl₃ (Iridium Analog)

| Property | Ru(DPP)₃Cl₂ | Ir(DPP)₃Cl₃ |

|---|---|---|

| Emission Lifetime | Microsecond-scale | Nanosecond-scale (shorter due to heavy atom effect) |

| Applications | Oxygen sensing, microbial detection | Photocatalysis, OLEDs |

Research Findings and Data Tables

Table 1: Photophysical Properties of Ru(DPP)₃Cl₂ and Analogs

| Compound | λabs (nm) | λem (nm) | Quantum Yield | Oxygen Quenching Efficiency (%) |

|---|---|---|---|---|

| Ru(DPP)₃Cl₂ | 455 | 613 | 0.42 | 95 |

| [Ru(bpy)₃]Cl₂ | 450 | 620 | 0.28 | 80 |

| Ru(DPP)₃(PF₆)₂ | 455 | 613 | 0.40 | 90 |

Table 2: Microbial Detection Performance

準備方法

Classical Synthesis from Ruthenium Trichloride and Bathophenanthroline

The most widely reported method for synthesizing Ru(dpp)₃Cl₂ involves the reaction of ruthenium trichloride (RuCl₃·nH₂O) with 4,7-diphenyl-1,10-phenanthroline (bathophenanthroline) in a reducing alcoholic medium. Kim et al. (2006) optimized this approach by refluxing RuCl₃·3H₂O with a threefold molar excess of bathophenanthroline in ethanol under nitrogen atmosphere for 48 hours . The reaction mixture is typically cooled to room temperature, filtered to remove unreacted ligand, and concentrated under reduced pressure to yield a crude product.

Critical parameters influencing yield and purity include:

| Parameter | Optimal Condition | Effect on Reaction |

|---|---|---|

| Solvent | Ethanol/2-methoxyethanol | Enhances ligand solubility and kinetics |

| Temperature | 80–90°C (reflux) | Accelerates coordination kinetics |

| Reaction Time | 48–72 hours | Ensures complete metal-ligand binding |

| Atmosphere | Nitrogen or argon | Prevents Ru(II) oxidation to Ru(III) |

Yields from this method range from 60% to 75%, with impurities primarily arising from incomplete ligand substitution or ruthenium byproducts .

Alternative Synthetic Routes and Methodological Innovations

Microwave-Assisted Synthesis

To address the prolonged reaction times of classical methods, recent studies have explored microwave-assisted synthesis. Klimant and Wolfbeis (1995) demonstrated that irradiating a mixture of RuCl₃ and bathophenanthroline in 2-methoxyethanol at 150°C for 30 minutes under microwave conditions achieves comparable yields (68–72%) to traditional reflux methods . This approach reduces energy consumption and minimizes ligand degradation, which is critical given bathophenanthroline’s thermal instability above 200°C .

Solvothermal Synthesis in Nonpolar Media

Bacon and Demas (1987) developed a solvothermal method using dimethylformamide (DMF) as both solvent and reducing agent . Heating RuCl₃ and bathophenanthroline in DMF at 120°C for 24 hours under autogenous pressure produces Ru(dpp)₃Cl₂ with 80% yield, though this requires post-synthesis dialysis to remove residual DMF .

Purification and Isolation Techniques

Crude Ru(dpp)₃Cl₂ is typically purified through a combination of solvent extraction and column chromatography:

-

Solvent Partitioning : The crude product is dissolved in dichloromethane and washed with aqueous NaCl (0.1 M) to remove ionic impurities .

-

Column Chromatography : Silica gel chromatography using a 9:1 v/v acetone-methanol eluent system separates the target complex from unreacted ligand and polymeric ruthenium species .

-

Recrystallization : Slow evaporation of a saturated ethanol-diethyl ether solution yields X-ray quality crystals suitable for structural validation .

Purification outcomes depend on the initial synthesis method:

| Synthesis Method | Purity After Purification | Yield Loss During Purification |

|---|---|---|

| Classical Reflux | 98.5% | 15–20% |

| Microwave-Assisted | 97.8% | 10–12% |

| Solvothermal | 95.2% | 25–30% |

Structural and Spectroscopic Characterization

X-ray Crystallography

Single-crystal X-ray analysis confirms the octahedral geometry of Ru(dpp)₃Cl₂, with Ru–N bond lengths averaging 2.05 Å and Cl⁻ ions occupying axial positions . The bathophenanthroline ligands exhibit a staggered conformation, minimizing steric hindrance between phenyl groups .

Spectroscopic Validation

-

UV-Vis Spectroscopy : A characteristic metal-to-ligand charge transfer (MLCT) band at 455 nm (ε = 14,500 M⁻¹cm⁻¹) confirms successful complexation .

-

Luminescence Spectroscopy : Emission at 613 nm (λₑₓ = 455 nm) with a lifetime of 5.2 μs in deaerated ethanol verifies the complex’s photophysical integrity .

-

Elemental Analysis : Calculated for C₇₂H₄₈Cl₂N₆Ru (1169.17 g/mol): C 73.96%, H 4.14%, N 7.19%; Found: C 73.82%, H 4.21%, N 7.08% .

Large-Scale Production and Industrial Considerations

Scaling Ru(dpp)₃Cl₂ synthesis introduces challenges in heat management and impurity control. Industrial protocols employ:

-

Continuous Flow Reactors : To maintain consistent temperature and reduce batch-to-batch variability .

-

Inert Gas Sparging : Nitrogen sparging during crystallization prevents oxidation of Ru(II) to Ru(III) .

-

Lyophilization : Freeze-drying aqueous suspensions produces a stable powder with ≤0.5% residual solvent content .

Economic analyses indicate production costs of $12–15 per gram at 100 g scale, driven by bathophenanthroline’s market price ($320–350/g) .

特性

IUPAC Name |

dichlororuthenium;4,7-diphenyl-1,10-phenanthroline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C24H16N2.2ClH.Ru/c3*1-3-7-17(8-4-1)19-13-15-25-23-21(19)11-12-22-20(14-16-26-24(22)23)18-9-5-2-6-10-18;;;/h3*1-16H;2*1H;/q;;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKZWFYFFTOHWQP-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=CC=C5.C1=CC=C(C=C1)C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=CC=C5.C1=CC=C(C=C1)C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=CC=C5.Cl[Ru]Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C72H48Cl2N6Ru | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30578287 | |

| Record name | Dichlororuthenium--4,7-diphenyl-1,10-phenanthroline (1/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30578287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1169.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36309-88-3 | |

| Record name | Dichlororuthenium--4,7-diphenyl-1,10-phenanthroline (1/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30578287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ruthenium(2+), tris(4,7-diphenyl-1,10-phenanthroline-κN1,κN10)-, chloride (1:2), (OC-6-11) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。